REACTION_CXSMILES
|
[C:1](Cl)(=O)[C:2](Cl)=O.[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH2:17][C:18]([OH:20])=O)[CH:12]=[CH:13][C:14]=1[O:15][CH3:16]>C1C=CC=CC=1>[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH2:17][C:18]([C:2]2[CH:1]=[CH:13][CH:14]=[CH:9][CH:10]=2)=[O:20])[CH:12]=[CH:13][C:14]=1[O:15][CH3:16]
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture for 6 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the excess oxalyl chloride
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
CONCENTRATION
|
Details
|
concentrate the solution to a volume of 20 mL
|
Type
|
ADDITION
|
Details
|
add slowly to a suspension of anhydrous aluminium chloride (1.6 g) in 300 mL of benzene over 12 h
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
pour into a mixture of ice and conc. hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Dry the
|
Type
|
EXTRACTION
|
Details
|
organic extract over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate to a residue
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 847 mg | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |